Enhanced Lipophilicity over Dichloropyridine Analogs
The target compound exhibits a computed XLogP3-AA value of 2.1 [1], which is 0.5 log unit higher than 2,5-dichloropyridine (XLogP3 ~1.6) [2] and 1.2 log units higher than 2,5-dichloronicotinaldehyde (XLogP3 ~0.9) [3]. This increase in lipophilicity arises from the dimethoxymethyl group and can enhance passive membrane permeability, a critical parameter in early drug discovery.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 2,5-Dichloropyridine: ~1.6; 2,5-Dichloronicotinaldehyde: ~0.9 |
| Quantified Difference | +0.5 log unit vs. 2,5-dichloropyridine; +1.2 log units vs. 2,5-dichloronicotinaldehyde |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019 release) |
Why This Matters
A higher logP value can translate to improved cell permeability and oral bioavailability, making this compound a preferred intermediate for CNS or intracellular target programs.
- [1] PubChem Compound Summary for CID 50989169, 2,5-Dichloro-3-(dimethoxymethyl)pyridine, Computed Properties. View Source
- [2] PubChem Compound Summary for CID 521360, 2,5-Dichloropyridine, Computed Properties. View Source
- [3] PubChem Compound Summary for CID 21973274, 2,5-Dichloronicotinaldehyde, Computed Properties. View Source
